molecular formula C13H10FNO3 B6415415 MFCD18323724 CAS No. 1261936-23-5

MFCD18323724

Cat. No.: B6415415
CAS No.: 1261936-23-5
M. Wt: 247.22 g/mol
InChI Key: WRVMKHBJDVWWCW-UHFFFAOYSA-N
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Description

None of the referenced materials (–7) include its molecular formula, CAS number, or structural properties. However, based on the evidence structure, such identifiers typically correlate with specific chemical attributes, including molecular weight, solubility, and bioactivity. For instance, analogous MDL numbers like MFCD13195646 (CAS 1046861-20-4, ) and MFCD22741544 (CAS 428854-24-4, ) describe boronic acid derivatives and pyrazolo-pyridines, respectively. These compounds are characterized by their synthetic pathways, physicochemical properties, and pharmacological profiles, which serve as a template for hypothetical comparisons involving MFCD18323724 .

Properties

IUPAC Name

methyl 3-fluoro-5-(4-oxo-1H-pyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)9-4-8(5-10(14)6-9)12-7-11(16)2-3-15-12/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVMKHBJDVWWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=O)C=CN2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692718
Record name Methyl 3-fluoro-5-(4-oxo-1,4-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-23-5
Record name Methyl 3-fluoro-5-(4-oxo-1,4-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Industrial Production Methods: Industrial production of MFCD18323724 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: MFCD18323724 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure the reactions proceed efficiently .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted compounds with varying functional groups .

Scientific Research Applications

MFCD18323724 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Industrial applications may include its use in the production of specialized materials or as a catalyst in chemical processes .

Mechanism of Action

Conclusion

MFCD18323724 is a compound with significant potential in various scientific fields. Understanding its synthesis, reactions, applications, and mechanism of action can provide valuable insights for future research and development. Further studies are needed to fully explore its potential and uncover new applications.

Comparison with Similar Compounds

While MFCD18323724 is absent from the evidence, the methodology for comparative analysis can be extrapolated from documented analogs. Below is a framework for such comparisons, illustrated using data from –7:

Structural and Physicochemical Properties

Key parameters for comparison include molecular weight, solubility, lipophilicity (LogP), and topological polar surface area (TPSA). For example:

  • MFCD13195646 (C₆H₅BBrClO₂): Molecular weight 235.27, solubility 0.24 mg/mL, LogP (XLOGP3) 2.15, TPSA 40.46 Ų .
  • MFCD00039227 (C₁₀H₉F₃O): High similarity (0.95–1.00) to trifluoromethyl-substituted ketones, with LogP 2.15 and BBB permeability .

Table 1: Comparative Physicochemical Properties

Property MFCD13195646 MFCD22741544 MFCD00039227
Molecular Weight 235.27 350.35 202.17
Solubility (mg/mL) 0.24 N/A N/A
LogP (XLOGP3) 2.15 N/A 2.15
TPSA (Ų) 40.46 N/A 20.23
Bioavailability Score 0.55 0.55 0.85
Pharmacological Profiles
  • MFCD00003330 (C₇H₅BrO₂, ) has high GI absorption and BBB permeability, making it CNS-active .
    These traits highlight the importance of substituents (e.g., halogens, fluorinated groups) in modulating bioactivity.

Table 2: Bioactivity Comparison

Property MFCD13195646 MFCD22741544 MFCD00003330
BBB Permeability Yes No Yes
CYP Inhibition No No No
P-gp Substrate No N/A No

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